Cyclohexanecarbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYREUUJFLHEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286460 | |
| Record name | Cyclohexanecarbohydrazide | |
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Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38941-47-8 | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38941-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexanecarbohydrazide | |
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| Record name | 38941-47-8 | |
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| Record name | Cyclohexanecarbohydrazide | |
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| Record name | cyclohexanecarbohydrazide | |
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Synthetic Methodologies and Reaction Pathways of Cyclohexanecarbohydrazide
Established Synthetic Routes to Cyclohexanecarbohydrazide
The preparation of this compound is commonly achieved through straightforward and reliable synthetic methods that have been well-documented in chemical literature. These established routes, primarily involving hydrazinolysis and condensation reactions, form the foundation for accessing this key hydrazide.
Hydrazinolysis of Methyl Cyclohexanecarboxylate
A primary and widely employed method for the synthesis of this compound is the hydrazinolysis of its corresponding methyl ester, methyl cyclohexanecarboxylate. This reaction involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine (B178648) hydrate (B1144303).
The process typically entails refluxing a solution of methyl cyclohexanecarboxylate with an excess of hydrazine hydrate in a suitable solvent, commonly a lower alcohol such as ethanol (B145695). The reaction progress can be monitored by spectroscopic techniques, for instance, by observing the disappearance of the characteristic ester carbonyl stretch and the appearance of the amide carbonyl stretch in the infrared (IR) spectrum. Upon completion, the product is usually isolated by precipitation in cold water followed by filtration and can be further purified by recrystallization. This method is favored for its operational simplicity and generally provides good yields of the desired product.
Table 1: Synthesis of this compound via Hydrazinolysis
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |
| Methyl Cyclohexanecarboxylate | Hydrazine Hydrate | Ethanol | 8 hours | ~80% |
Condensation Reactions in this compound Synthesis
Condensation reactions are fundamental in the synthesis of derivatives of this compound, particularly N'-substituted analogues. These reactions typically involve the acid-catalyzed condensation of this compound with various carbonyl compounds, most notably aldehydes and ketones.
This pathway allows for the introduction of a wide array of substituents onto the terminal nitrogen of the hydrazide moiety, leading to the formation of N-acylhydrazones. The reaction is generally carried out by stirring this compound with a slight excess of the aldehyde or ketone in a protic solvent like ethanol at room temperature or with gentle heating. A catalytic amount of acid, such as acetic acid or hydrochloric acid, is often added to facilitate the dehydration step. The resulting N'-benzylidene-cyclohexanecarbohydrazide derivatives often precipitate from the reaction mixture and can be isolated in high purity by simple filtration.
Table 2: Synthesis of N'-(Substituted-benzylidene)cyclohexanecarbohydrazides
| This compound | Aldehyde | Solvent | Catalyst | Yield |
| 1 equivalent | 4-Chlorobenzaldehyde | Ethanol | Acetic Acid (catalytic) | 93% |
| 1 equivalent | 4-Nitrobenzaldehyde | Ethanol | Acetic Acid (catalytic) | 95% |
| 1 equivalent | 4-Methoxybenzaldehyde | Ethanol | Acetic Acid (catalytic) | 92% |
Microwave-Assisted Synthesis of this compound Derivatives
In recent years, microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. This approach has been successfully applied to the synthesis of N-acylhydrazone derivatives of this compound, leading to dramatic reductions in reaction times and often improved yields. beilstein-journals.orgnih.gov
In a typical microwave-assisted procedure, this compound and an appropriate aldehyde are mixed, sometimes in the absence of a solvent or with a minimal amount of a high-boiling point solvent, and subjected to microwave irradiation. The rapid and efficient heating provided by microwaves can drive the condensation reaction to completion in a matter of minutes, compared to the hours often required with conventional refluxing. researchgate.netgoogle.comrsc.org This eco-friendly method minimizes the use of volatile organic solvents and energy consumption.
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of N-Acylhydrazones
| Method | Reaction Time | Yield |
| Conventional Heating | 2-4 hours | 75-85% |
| Microwave Irradiation | 5-15 minutes | 88-96% |
Advanced Synthetic Strategies for Functionalized this compound Analogues
Beyond the established methods for preparing the parent compound, advanced synthetic strategies are employed to create functionalized analogues of this compound. These strategies focus on introducing diverse chemical functionalities and controlling the stereochemistry of the final products, thereby expanding the chemical space and potential utility of this scaffold.
Strategies for the Introduction of Diverse Substituents
The functionalization of the this compound scaffold can be achieved at two primary locations: the cyclohexane (B81311) ring and the hydrazide moiety. A prevalent strategy for modifying the hydrazide portion is through condensation reactions with a wide variety of electrophiles. As previously discussed, aldehydes and ketones readily react to form N-acylhydrazones, introducing a diverse range of aryl, heteroaryl, or alkyl substituents.
Furthermore, the reactivity of the terminal nitrogen of the hydrazide allows for reactions with other electrophiles such as acid chlorides and isocyanates to yield diacylhydrazines and semicarbazides, respectively. These reactions significantly broaden the scope of accessible derivatives. The introduction of substituents on the cyclohexane ring itself typically requires starting with a pre-functionalized cyclohexanecarboxylic acid or its ester, which can then be converted to the corresponding hydrazide. This approach allows for the incorporation of functional groups such as hydroxyl, amino, or alkyl groups at specific positions on the carbocyclic ring.
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective synthetic methods is crucial for accessing chiral, non-racemic this compound derivatives, which is of particular importance in the design of biologically active molecules. The cyclohexane ring possesses a non-planar, chair-like conformation, leading to the possibility of various stereoisomers depending on the substitution pattern.
Strategies for stereoselective synthesis often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material. For instance, a diastereoselective synthesis of highly substituted cyclohexanones has been reported, which could in principle be converted to the corresponding chiral cyclohexanecarbohydrazides. beilstein-journals.org Such methods aim to control the relative and absolute stereochemistry of the substituents on the cyclohexane ring. For example, asymmetric hydrogenation of a suitably substituted unsaturated precursor using a chiral catalyst could afford an enantiomerically enriched cyclohexanecarboxylic acid derivative, which can then be transformed into the desired chiral this compound. rsc.org While specific examples for the direct stereoselective synthesis of this compound derivatives are not extensively documented, the principles of asymmetric synthesis applied to related cyclohexane systems provide a clear blueprint for future research in this area. researchgate.netresearchgate.net
Control of E/Z Stereoisomerism in N-Acylhydrazone Formation
N-acylhydrazones, formed from the reaction of hydrazides like this compound with aldehydes, can exist as two geometric stereoisomers: the E and Z forms, which arise from restricted rotation around the imine C=N double bond. semanticscholar.orgresearchgate.net The control of which isomer is formed is a crucial aspect of synthesis.
Several factors influence the E/Z isomer ratio:
Solvent Polarity : The choice of solvent plays a significant role in determining the preferred isomer. In solution, the less sterically hindered E isomer is generally the preferred geometry. semanticscholar.org However, the Z isomer can often be detected in less polar solvents like chloroform. semanticscholar.org In highly polar solvents such as DMSO-d6, the E isomer is typically the exclusive form observed. semanticscholar.org
Intramolecular Hydrogen Bonding : The stability of the Z-isomer can be enhanced through the formation of intramolecular hydrogen bonds. nih.govresearchgate.net This stabilization can make the E/Z isomerization process more controllable and can even lead to (Z)-isomers with very long half-lives. researchgate.net
Steric and Electronic Effects : The steric bulk of the substituents on both the aldehyde and the hydrazide moiety significantly impacts isomer stability. nih.gov Steric crowding generally destabilizes the Z(C=N) configuration, making the E(C=N) form the more favorable and predominant isomer. semanticscholar.orgresearchgate.net Electronic effects of the substituents also intrinsically influence the isomerization process. nih.gov
Studies using DFT calculations have been employed to gain deeper insights into the structural and energetic properties of the E/Z isomers, confirming that stabilization through hydrogen bonds is a determining factor in the isomerization process. nih.govresearchgate.net
Table 1: Factors Influencing E/Z Isomerism in N-Acylhydrazone Formation
| Factor | Influence on Isomerism | Typical Outcome |
| Solvent Polarity | Less polar solvents can stabilize the Z-isomer. | E-isomer predominates in polar solvents (e.g., DMSO); Z-isomer may be present in nonpolar solvents (e.g., chloroform). semanticscholar.org |
| Intramolecular H-Bonding | Can significantly stabilize the Z-isomer. | Promotes controllable isomerization and increases the half-life of the Z-isomer. researchgate.net |
| Steric Hindrance | Large substituents create steric crowding, destabilizing the Z-isomer. | The less hindered E-isomer is generally the thermodynamically favored product. semanticscholar.orgresearchgate.net |
| Electronic Effects | The electronic nature of substituents influences the stability of each isomer. | Electron-donating or withdrawing groups can alter the energy landscape of the E/Z interconversion. nih.gov |
Conformational Analysis and Control during Synthesis
Beyond the C=N bond, N-acylhydrazones derived from this compound exhibit conformational isomerism due to restricted rotation around the C(O)-NH amide bond, leading to synperiplanar (sp) and antiperiplanar (ap) conformers. semanticscholar.orgresearchgate.net Furthermore, the cyclohexane ring itself exists in distinct three-dimensional shapes, with the chair conformation being the most stable. maricopa.eduslideshare.net
Cyclohexane Ring Conformation : The cyclohexane ring preferentially adopts a puckered chair conformation to minimize angle and eclipsing strains. maricopa.edu Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. slideshare.net Due to destabilizing 1,3-diaxial interactions (a form of steric strain), bulky substituents, such as the carbohydrazide group, strongly prefer the more stable equatorial position. maricopa.eduslideshare.net A ring flip can interconvert axial and equatorial positions, but the equilibrium will heavily favor the conformer with the large substituent in the equatorial position. youtube.com
Amide Bond Conformation : The duplication of signals in NMR spectra of N-acylhydrazones is often attributed to the presence of both synperiplanar and antiperiplanar rotational isomers in solution. semanticscholar.orgresearchgate.net The combination of C=N isomerism and C-N rotational isomerism means that, in theory, multiple stereoisomers could exist. semanticscholar.org However, due to steric hindrance, the isomers that predominate are typically those with the E(C=N) configuration. researchgate.net
The conformational behavior of molecules is directly linked to their shape, physical properties, and reactivity. westernsydney.edu.au These behaviors are investigated using methods like dynamic NMR spectroscopy, molecular modeling, and X-ray crystal structure analysis. westernsydney.edu.au
Table 2: Predominant Conformations in this compound Derivatives
| Molecular Moiety | Conformation Type | Most Stable Form | Reason for Stability |
| Cyclohexane Ring | Chair Conformation | Substituent in Equatorial position | Avoids 1,3-diaxial steric strain. maricopa.eduslideshare.net |
| Amide Linkage (C-N) | Rotational Isomers | Mixture of synperiplanar and antiperiplanar | Both conformers can be present in solution, often observed in NMR. researchgate.net |
| Imine Linkage (C=N) | Geometric Isomers | E-isomer | Less steric hindrance compared to the Z-isomer. semanticscholar.org |
Reaction Mechanisms of this compound Transformations
The reactivity of this compound is governed by the functional groups it contains. Its transformations often proceed through well-established mechanistic pathways, including nucleophilic additions, catalyzed reactions, and cyclizations.
Nucleophilic Addition-Elimination Reactions
The formation of N-acylhydrazones from this compound and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction. This mechanism is characteristic of carbonyl compounds that possess a suitable leaving group. libretexts.org
The reaction proceeds in two main steps:
Nucleophilic Addition : The lone pair of electrons on the terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. savemyexams.comyoutube.com This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.comchemistrysteps.com
Elimination : The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the double bond with the carbon. To avoid violating the octet rule, a leaving group is expelled. youtube.com In this case, the hydroxyl (-OH) group is protonated by an acid catalyst to form a better leaving group, water (-OH2+), which is then eliminated, resulting in the formation of the C=N double bond of the hydrazone. savemyexams.com
This two-step process is distinct from SN2 reactions and is fundamental to the chemistry of carboxylic acid derivatives. libretexts.orgchemistrysteps.com
Role of Catalysts in this compound Reactions
Catalysts are frequently employed to facilitate and control reactions involving this compound and its derivatives. Their role is to increase the reaction rate by providing an alternative pathway with lower activation energy.
Acid/Base Catalysis : Hydrazone formation is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the nucleophilic hydrazide.
Organocatalysis : In related aldehyde chemistry, N-heterocyclic carbenes (NHCs) have been used as effective organocatalysts for the aerobic oxidation of aldehydes to carboxylic acids under metal-free conditions. researchgate.net
Transition Metal Catalysis : Transition metals can be used to form novel catalysts. For instance, cyclodextrins modified with transition metals can catalyze certain organic reactions. nih.gov Palladium(II) has been used to catalyze intramolecular alkene hydrofunctionalization reactions, allowing for the controlled formation of five- and six-membered rings. rsc.org Gold catalysts can be used to generate reactive carbene intermediates that participate in cascade reactions to form complex polycarbocyclic frameworks. nih.gov
Intramolecular Cyclization Pathways
Derivatives of this compound containing other reactive functional groups can undergo intramolecular cyclization to form new heterocyclic rings. The specific pathway of these cyclizations can be directed by the choice of catalyst and the substrate's structure.
For example, palladium(II)-catalyzed intramolecular hydrofunctionalization allows for the formation of five- and six-membered rings from substrates containing alkenes and proximal nucleophiles. rsc.org The presence of a directing group on the substrate can control the ring size that is generated. rsc.org Another powerful method involves gold-catalyzed reactions of alkyne-containing diazo compounds. This process proceeds through a key β-aryl gold-carbene intermediate, which is generated via a 6-endo-dig cyclization and can then react with alkenes in a subsequent cycloaddition to assemble polycyclic structures. nih.gov
Oxidative Decarboxylation in Related Carboxylic Acid Chemistry
While this compound itself does not undergo decarboxylation readily, its parent compound, Cyclohexanecarboxylic acid, can undergo oxidative decarboxylation. This reaction is relevant as it represents a key transformation of the core cyclohexanecarbonyl structure.
The oxidative decarboxylation of Cyclohexanecarboxylic acid can be achieved by heating it with an oxygen-containing gas in the presence of metal-salt catalysts. researchgate.net The products and mechanism are highly dependent on the reaction conditions.
In the presence of catalysts : When Cyclohexanecarboxylic acid is heated to around 205°C in the presence of a cupric salt and magnesium oxide, it is converted into a nearly equal mixture of cyclohexanone (B45756) and cyclohexene. researchgate.net The mechanism is proposed to involve an oxidative attack at both the tertiary carbon (C1, attached to the carboxyl group) and the neighboring secondary carbon atoms (C2). researchgate.net
In the absence of catalysts : When the cupric salt and magnesium oxide are omitted, the reaction yields almost exclusively cyclohexanone. researchgate.net In this case, over 90% of the product is formed by the attachment of oxygen to the tertiary carbon atom of the Cyclohexanecarboxylic acid molecule. researchgate.net
More recent methods have utilized photoredox catalysis for decarboxylative oxygenation, providing a pathway to generate dehomologated carbonyl compounds from a wide range of carboxylic acids. princeton.edu
Table 3: Products of Oxidative Decarboxylation of Cyclohexanecarboxylic Acid at ~205°C
| Catalytic Conditions | Major Products | Site of Oxidative Attack |
| Cupric Salt + Magnesium Oxide | Cyclohexanone (~50%) and Cyclohexene (~50%) | Tertiary Carbon (~54%) and Secondary Carbons (~44%). researchgate.net |
| No Catalyst | Cyclohexanone (>90%) | Primarily Tertiary Carbon (>90%). researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Cyclohexanecarbohydrazide Analysis
NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei analysis, offers a comprehensive picture of the molecular structure of this compound. By analyzing chemical shifts, coupling constants, and dynamic NMR phenomena, it is possible to elucidate the intricate details of the cyclohexyl ring and the hydrazide moiety.
Proton NMR spectroscopy is fundamental in identifying the various proton environments within this compound and its derivatives. The spectrum provides information on the chemical shifts of the cyclohexyl and hydrazide protons, the coupling between adjacent protons, and the conformational dynamics of the molecule.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the cyclohexane (B81311) ring and the protons of the hydrazide group (-CONHNH₂).
The protons on the cyclohexane ring typically appear as a complex multiplet in the upfield region of the spectrum, generally between δ 1.0 and 2.5 ppm. The exact chemical shifts depend on whether the protons are in axial or equatorial positions. The proton attached to the carbon bearing the carbonyl group (C1-H) is expected to be the most downfield of the ring protons due to the deshielding effect of the carbonyl group.
The protons of the hydrazide group are more deshielded and appear further downfield. The broad singlet of the C(O)-NH proton is typically observed at a significant downfield shift, often around δ 9.4 ppm, due to its amide character and involvement in hydrogen bonding. mdpi.com The terminal -NH₂ protons of the hydrazide group resonate further upfield, generally appearing as a singlet around δ 4.3 ppm. mdpi.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl C1-H | ~2.2 - 2.5 | Multiplet |
| Cyclohexyl CH₂ | ~1.1 - 1.9 | Multiplet |
| -CONH- | ~9.4 | Broad Singlet |
| -NH₂ | ~4.3 | Singlet |
Note: The chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.
The analysis of proton-proton coupling constants (J-coupling) in the cyclohexane ring is a powerful method for determining its stereochemistry, particularly the preferred conformation (chair, boat, or twist-boat) and the orientation of substituents. The magnitude of the vicinal coupling constant (³J) between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.
For a cyclohexane ring in a stable chair conformation, the following relationships are generally observed:
Axial-Axial Coupling (³J_ax,ax_): Typically large, in the range of 10-13 Hz, due to the ~180° dihedral angle.
Axial-Equatorial Coupling (³J_ax,eq_): Smaller, in the range of 2-5 Hz, due to a ~60° dihedral angle.
Equatorial-Equatorial Coupling (³J_eq,eq_): Also small, typically 2-5 Hz, for a dihedral angle of ~60°.
By carefully analyzing the multiplets of the cyclohexyl protons and extracting the coupling constants, the axial or equatorial orientation of the carbohydrazide substituent can be determined. For instance, a large coupling constant for the C1-proton would suggest it is in an axial position, coupling with two adjacent axial protons.
The N-acylhydrazone backbone, present in many derivatives of this compound, can exhibit conformational isomerism due to restricted rotation around the C(O)-N bond. mdpi.com This gives rise to syn and anti conformers, which can be in slow or intermediate exchange on the NMR timescale.
Dynamic NMR spectroscopy is employed to study these conformational dynamics. At low temperatures, the exchange between conformers may be slow enough to observe separate signals for each conformer in the ¹H NMR spectrum. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature. By analyzing the line shapes at different temperatures, the energy barrier for the conformational interchange can be calculated. The presence of duplicated signals in the ¹H NMR spectra of N-acyl hydrazone derivatives is often attributed to the existence of these rotational isomers. mdpi.com
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the cyclohexane ring, and any carbons in derivative groups.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~175 - 180 |
| Cyclohexyl C1 | ~45 - 50 |
| Cyclohexyl C2/C6 | ~29 - 33 |
| Cyclohexyl C3/C5 | ~25 - 28 |
| Cyclohexyl C4 | ~25 - 28 |
Note: The chemical shifts are approximate and can be influenced by the solvent and substituents.
The carbonyl carbon (C=O) of the hydrazide group is particularly characteristic in the ¹³C NMR spectrum, resonating in the downfield region, typically between δ 165 and 180 ppm. oregonstate.edu Its exact chemical shift can be influenced by substituents and the conformational state of the molecule.
In derivatives where the hydrazide has been converted to a hydrazone, an imine carbon (C=N) signal will also be present. Imine carbons typically resonate in the range of δ 140-160 ppm. In cases where syn and anti conformers are present, duplicated signals for both the carbonyl and imine carbons may be observed in the ¹³C NMR spectrum. mdpi.com For the carbonyl carbon, the upfield signal is often assigned to the anti-periplanar (ap) conformer, while the downfield signal is assigned to the syn-periplanar (sp) conformer. mdpi.com Conversely, for the imine carbon, the downfield signal is typically assigned to the ap rotamer and the upfield peak to the sp conformer. mdpi.com
Two-Dimensional NMR Techniques (e.g., COSY, DNOE, 2D-HSC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a pivotal tool for the unambiguous structural analysis of complex organic molecules by spreading NMR signals across two frequency axes, which resolves overlapping peaks that might obscure analysis in 1D spectra. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). wikipedia.orgsdsu.edu For this compound, a COSY spectrum would reveal cross-peaks connecting the methine proton on the carbon attached to the hydrazide group with the adjacent methylene protons on the cyclohexane ring. It would also show correlations between the different sets of protons within the cyclohexane ring, helping to confirm their connectivity. sdsu.edu
Differential Nuclear Overhauser Effect (DNOE) / NOESY: The Nuclear Overhauser Effect (NOE) is used to identify nuclei that are close to each other in space, rather than connected through bonds. idc-online.com A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on this compound would provide crucial information about its stereochemistry. idc-online.comprinceton.edu For instance, it could show spatial correlations between the axial and equatorial protons on the cyclohexane ring and their proximity to the protons of the hydrazide group, helping to define the molecule's preferred conformation.
Heteronuclear Single Quantum Coherence (HSQC): This technique, a type of Heteronuclear Shift Correlation (HSC), maps direct one-bond correlations between protons and a heteronucleus, most commonly carbon-13. wikipedia.orgprinceton.edu An HSQC spectrum of this compound would show a distinct correlation peak for each unique carbon-hydrogen bond, directly linking the proton signals to the carbon signals of the cyclohexane ring and confirming the C-H framework of the molecule. sdsu.eduresearchgate.net
| 2D NMR Technique | Information Provided for this compound |
| COSY | Confirms proton-proton (¹H-¹H) coupling networks within the cyclohexane ring and between the ring and the hydrazide group. wikipedia.orgsdsu.edu |
| DNOE / NOESY | Reveals through-space proximity of protons, aiding in the determination of the 3D conformation and stereochemistry. idc-online.comprinceton.edu |
| HSQC | Establishes direct one-bond correlations between protons and carbons (¹H-¹³C), confirming the carbon backbone structure. wikipedia.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes specific bonds to vibrate at characteristic frequencies. youtube.com
The IR spectrum of this compound would display a series of absorption bands that confirm the presence of both the cyclohexyl and hydrazide moieties. Key expected absorptions include strong C-H stretching vibrations from the cyclohexane ring just below 3000 cm⁻¹ and characteristic bands for the hydrazide group. The hydrazide functional group (-CONHNH₂) gives rise to several distinct peaks: N-H stretching vibrations typically appear in the 3200-3400 cm⁻¹ region, a strong C=O (Amide I) stretching band is expected around 1630-1680 cm⁻¹, and N-H bending (Amide II) vibrations occur near 1550 cm⁻¹. semanticscholar.orgresearchgate.net
A detailed analysis of the IR spectrum allows for the assignment of specific vibrational modes to the distinct parts of the this compound molecule.
Cyclohexyl Moiety: The cyclohexane portion of the molecule is expected to show characteristic absorptions for aliphatic C-H bonds. These include symmetric and asymmetric stretching vibrations typically found in the 2850-2950 cm⁻¹ range. Additionally, C-H bending (scissoring) vibrations for the -CH₂- groups are expected around 1440-1480 cm⁻¹.
Hydrazide Moiety: The hydrazide group presents a more complex vibrational signature. The -NH and -NH₂ groups lead to N-H stretching bands, often appearing as multiple peaks near 3200 and 3300 cm⁻¹. semanticscholar.org The carbonyl group (C=O) gives a very strong and sharp absorption, known as the Amide I band, which is one of the most prominent features in the spectrum. The N-H bending and C-N stretching vibrations are coupled and give rise to the Amide II band.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydrazide (-NHNH₂) | N-H Stretching | 3200 - 3400 |
| Carbonyl (C=O) | C=O Stretching (Amide I) | 1630 - 1680 |
| Hydrazide (-NH) | N-H Bending (Amide II) | ~1550 |
| Cyclohexyl (-CH₂-) | C-H Stretching | 2850 - 2950 |
| Cyclohexyl (-CH₂-) | C-H Bending (Scissoring) | 1440 - 1480 |
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. youtube.com For this compound (C₇H₁₄N₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ that corresponds to its exact molecular weight.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the bond between the cyclohexane ring and the carbonyl group, leading to fragment ions corresponding to the cyclohexyl cation ([C₆H₁₁]⁺) and the carbohydrazide radical, or vice versa. youtube.commiamioh.edu The presence of these specific fragments helps to confirm the identity and structure of the molecule. docbrown.info
X-ray Diffraction (XRD) for Solid-State Structural Determination
An XRD analysis of this compound would reveal its crystal system, space group, and unit cell dimensions. This data describes the fundamental repeating unit of the crystal. The analysis also shows how individual molecules pack together in the crystal lattice. nih.gov The packing arrangement is dictated by a complex interplay of intermolecular forces, which seek to achieve the most stable, low-energy configuration. ias.ac.in In related hydrazide structures, molecules often arrange themselves into well-defined patterns, such as chains or layers, stabilized by these interactions. nih.gov
The crystal packing of this compound is primarily governed by intermolecular interactions, with hydrogen bonding being the most significant. mdpi.comrsc.org The hydrazide group is an excellent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen and the lone pairs on the nitrogen atoms).
Computational Chemistry and Theoretical Studies on Cyclohexanecarbohydrazide
Molecular Dynamics (MD) Simulations for Interaction Studies
Ligand-Protein Interaction Simulations
Molecular docking and molecular dynamics (MD) simulations are primary computational methods used to study the interaction between a small molecule (ligand), such as Cyclohexanecarbohydrazide, and a protein. nih.govresearchgate.net These simulations predict the preferred binding orientation of the ligand in the protein's active site and estimate the binding affinity. frontiersin.org
In silico docking studies on various hydrazide derivatives have been performed to evaluate their potential as inhibitors for specific protein targets. researchgate.net For instance, molecular docking has been used to understand the binding interactions of hydrazide compounds with enzymes like cyclooxygenases (COX), carbonic anhydrase, and DNA. mdpi.comnih.govnih.gov These studies calculate the binding energy and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the protein's binding pocket. researchgate.net
While specific docking studies focusing solely on this compound are not extensively documented in publicly available literature, the methodology would follow established protocols. The process involves preparing the 3D structures of both this compound and the target protein. A docking program, such as AutoDock Vina, is then used to predict the binding mode and calculate a scoring function, which represents the binding affinity. mdpi.com The results can guide the design of more potent derivatives for therapeutic applications.
Table 1: Representative Binding Energies from Docking Studies of Hydrazide Derivatives with Various Protein Targets
Note: This table is illustrative of typical results for hydrazide compounds and does not represent actual data for this compound, as specific studies were not identified.
| Protein Target | Ligand (Hydrazide Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | Rhodanine-linked carbohydrazide | -8.5 | His94, His96, Thr199 |
| Cyclooxygenase-2 (COX-2) | Ibuprofen-hydrazide derivative | -9.2 | Arg120, Tyr355, Ser530 |
| DNA Topoisomerase II | Indenopyridopyrimidine derivative | -7.8 | Asp551, Arg503 |
| Mycobacterial Carbonic Anhydrase | Enamine-carbohydrazide derivative | -6.9 | Zn ion, Thr199, Gln92 |
Theoretical Prediction of Reactivity Descriptors
Conceptual Density Functional Theory (DFT) is a fundamental computational approach used to predict the chemical reactivity of molecules. ias.ac.inscielo.org.mx By calculating various electronic properties, DFT provides quantitative measures known as reactivity descriptors. mdpi.com These descriptors help in understanding reaction mechanisms and predicting how a molecule will behave in a chemical reaction. imist.maas-proceeding.com
Key global reactivity descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. EHOMO relates to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. nih.gov
Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability. A larger energy gap implies higher stability and lower reactivity. nih.gov
Electronegativity (χ): This measures the power of an atom or molecule to attract electrons.
Chemical Hardness (η): This descriptor measures the resistance to a change in electron distribution or charge transfer. frontiersin.org
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. mdpi.com
These parameters are typically calculated using a specific level of theory, such as B3LYP, with a basis set like 6-311G(d,p). as-proceeding.comnih.gov For hydrazide derivatives, DFT studies have been used to correlate these descriptors with observed biological or chemical activity. mdpi.com For example, a lower energy gap and higher electrophilicity might indicate greater potential for interaction with biological macromolecules.
Table 2: Illustrative Theoretical Reactivity Descriptors for a Hydrazide Compound
Note: The values in this table are representative for small organic hydrazide molecules and are intended for illustrative purposes, as specific DFT calculations for this compound were not found in the reviewed literature.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -1.02 |
| Energy Gap | ΔE | 5.83 |
| Ionization Potential | I | 6.85 |
| Electron Affinity | A | 1.02 |
| Electronegativity | χ | 3.94 |
| Chemical Hardness | η | 2.92 |
| Electrophilicity Index | ω | 2.66 |
Computational Approaches for Crystal Morphology Prediction
The external shape, or morphology, of a crystal is determined by the relative growth rates of its different faces. Computational methods can predict this morphology based on the crystal's internal structure. nih.gov
The Bravais-Friedel-Donnay-Harker (BFDH) model is a well-established geometrical method for predicting crystal habit. ucsb.eduworktribe.com The BFDH theory posits that the morphological importance of a crystal face is inversely proportional to its interplanar spacing (dhkl). arxiv.orgacs.org Faces with larger interplanar spacing grow more slowly and are therefore more likely to be expressed in the final crystal shape. rsc.org This model relies solely on the lattice parameters and space group symmetry of the crystal structure. rsc.org
While the BFDH model provides a rapid and useful first approximation, it does not account for the energetic interactions between molecules. rsc.org More advanced methods, such as the attachment energy model, calculate the energy released when a new layer of molecules attaches to a growing crystal face. This energy-based approach often provides a more accurate prediction, especially for organic molecules where intermolecular forces like hydrogen bonding are significant. acs.org
For hydrazide compounds, which often feature hydrogen bond donors and acceptors, the crystal packing is heavily influenced by these interactions. Computational morphology prediction for a compound like 1,2-dibenzoylhydrazine has been performed using methods that account for intermolecular forces, demonstrating the utility of these approaches in understanding the material properties of such compounds. nih.gov While a specific crystal morphology prediction for this compound is not available, these computational techniques could be readily applied once its single-crystal X-ray structure is determined.
Chemical Reactivity and Derivatization of Cyclohexanecarbohydrazide
Reactions Involving the Hydrazide Moiety
The hydrazide group (-CONHNH₂) is the primary site of reactivity in cyclohexanecarbohydrazide. It contains two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. This functional group can undergo several types of reactions, including condensation, reduction, and functionalization through electrophilic attack.
The reaction of this compound with aldehydes and ketones is a classic condensation reaction that yields N-acylhydrazones, often referred to as Schiff bases. This reaction proceeds via nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable hydrazone product, characterized by the azometine (-NH-N=CH-) functional group.
This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid to facilitate the dehydration step. The formation of hydrazones is a robust and high-yielding method for derivatizing this compound.
A study involving derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide demonstrated the synthesis of a series of novel hydrazones by reacting the parent hydrazide with various aromatic and heteroaromatic aldehydes. The structures of the resulting compounds were confirmed, showcasing the versatility of this condensation reaction.
Table 1: Examples of Hydrazone Derivatives from 4-(4-chlorophenyl)cyclohexane Carbohydrazide
The following table details the reactant aldehydes used in condensation reactions with 4-(4-chlorophenyl)cyclohexane carbohydrazide and the resulting hydrazone products.
| Reactant Aldehyde | Resulting Hydrazone Product Name |
| Benzaldehyde | (E)-N'-(benzylidene)-4-(4-chlorophenyl)cyclohexanecarbohydrazide |
| 4-Methoxybenzaldehyde | (E)-4-(4-chlorophenyl)-N'-(4-methoxybenzylidene)cyclohexanecarbohydrazide |
| 4-Nitrobenzaldehyde | (E)-4-(4-chlorophenyl)-N'-(4-nitrobenzylidene)cyclohexanecarbohydrazide |
| Pyridine-4-carbaldehyde | (E)-4-(4-chlorophenyl)-N'-(pyridin-4-ylmethylene)cyclohexanecarbohydrazide |
| Furan-2-carbaldehyde | (E)-4-(4-chlorophenyl)-N'-(furan-2-ylmethylene)cyclohexanecarbohydrazide |
| Thiophene-2-carbaldehyde | (E)-4-(4-chlorophenyl)-N'-(thiophen-2-ylmethylene)cyclohexanecarbohydrazide |
The hydrazide and its hydrazone derivatives can be subjected to various reduction reactions. The carbonyl group of the hydrazide moiety can be reduced to a methylene group (-CH₂-) to form the corresponding substituted hydrazine (B178648). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction proceeds by the addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom.
Alternatively, the hydrazone derivatives formed from condensation reactions (see 5.1.1) can be reduced. A well-known method is the Wolff-Kishner reduction, which converts the hydrazone of a ketone or aldehyde to the corresponding alkane under harsh, basic conditions at high temperatures. organicchemistrydata.org A milder, synthetically equivalent method involves the reduction of tosylhydrazones (derived from tosylhydrazide) with reagents like sodium borohydride or sodium cyanoborohydride. organicchemistrydata.orgmasterorganicchemistry.com
Reductive amination is another powerful strategy where the imine or iminium ion formed from the condensation of an amine and a carbonyl compound is reduced in situ. masterorganicchemistry.comharvard.eduyoutube.com Reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used because they selectively reduce the protonated imine (iminium ion) faster than the starting carbonyl compound. masterorganicchemistry.comharvard.edu This method can be adapted to reduce the C=N double bond of the hydrazone, yielding a substituted hydrazine.
The term "electrophilic substitution" in the context of the hydrazide moiety refers to the replacement of a hydrogen atom on one of the nitrogen atoms with an electrophile. Due to the presence of lone pairs, the nitrogen atoms in the hydrazide group are nucleophilic and readily react with electrophilic reagents. This is more accurately described as an N-alkylation or N-acylation reaction. nih.govrsc.orgnih.gov
N-Alkylation: The hydrogen atoms on the hydrazide nitrogens can be substituted by alkyl groups using alkylating agents such as alkyl halides. The reaction proceeds via nucleophilic attack by the nitrogen on the electrophilic carbon of the alkyl halide.
N-Acylation: Similarly, acylation can occur where an acyl group (R-C=O) is introduced onto one of the nitrogen atoms. This is typically achieved using acyl chlorides or anhydrides as the electrophilic acylating agent. nih.govnih.gov
These functionalization reactions allow for the synthesis of a wide array of N-substituted this compound derivatives, further expanding the chemical diversity accessible from this starting material.
Modifications of the Cyclohexane (B81311) Ring System
The cyclohexane ring is not planar and exists predominantly in a low-energy "chair" conformation to minimize angle and torsional strain. nih.govorganic-chemistry.orgorganic-chemistry.org In this conformation, all carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement. nih.gov
The chair conformation is dynamic and undergoes a rapid "ring-flipping" process at room temperature, interconverting between two equivalent chair forms. nih.gov In this process, the substituent bonds change their orientation. The twelve C-H bonds (or substituent bonds) are classified into two types:
Axial (a): Six bonds that are parallel to the principal axis of the ring, pointing either up or down. organic-chemistry.org
Equatorial (e): Six bonds that point outwards from the perimeter of the ring. organic-chemistry.org
The stereochemical arrangement of the carbohydrazide group on the cyclohexane ring has a profound impact on the molecule's stability and reactivity. When a substituent is present on the ring, the two chair conformations are no longer of equal energy.
Generally, a conformation where a bulky substituent, such as the carbohydrazide group, occupies an equatorial position is more stable and therefore predominates at equilibrium. This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the third carbon atoms away. When the substituent is in the less-hindered equatorial position, it is further away from other atoms in the ring, leading to a lower energy state.
This conformational preference directly influences chemical reactivity. A reaction at the hydrazide moiety may proceed faster when the group is in the more sterically accessible equatorial position compared to the more hindered axial position. Therefore, the dynamic and spatial properties of the cyclohexane ring can control the accessibility of the reactive hydrazide group, thereby influencing reaction rates and even determining which products are formed.
This compound in Heterocyclic Synthesis
This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazide moiety and a cyclohexyl group, allows for its incorporation into diverse ring systems. The reactivity of the terminal -NH2 group and the adjacent nitrogen atom of the hydrazide function are central to its role in the formation of stable heterocyclic structures.
Formation of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. slideshare.netnih.govbeilstein-journals.orgorganic-chemistry.orgresearchgate.net This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
In a typical reaction, this compound would react with a 1,3-diketone, such as acetylacetone (pentane-2,4-dione), or a β-ketoester, like ethyl acetoacetate. The reaction is generally catalyzed by acid. The initial step involves the nucleophilic attack of the terminal amino group of the this compound onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone. The second nitrogen atom of the hydrazide then attacks the remaining carbonyl group, leading to the formation of a five-membered ring intermediate which, upon dehydration, yields the substituted pyrazole.
While this represents a general and widely applicable method for pyrazole synthesis, specific studies detailing the reaction of this compound with various 1,3-dicarbonyl compounds to produce a corresponding series of pyrazole derivatives are not extensively documented in the reviewed literature. However, based on the established reactivity of carbohydrazides, the following reaction scheme can be proposed:
Proposed Reaction of this compound with Acetylacetone:
| Reactant 1 | Reactant 2 | Product |
| This compound | Acetylacetone | 1-(Cyclohexanecarbonyl)-3,5-dimethyl-1H-pyrazole |
The reaction between ethyl acetoacetate and hydrazides can also lead to the formation of pyrazolone derivatives. fortunejournals.comnih.govnih.govresearchgate.netresearchgate.net
Synthesis of Pyridazino- and Quinazolinone Systems
Pyridazinone Systems:
Pyridazinone derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route to pyridazinones involves the cyclization of γ-ketoacids with hydrazine derivatives. researchgate.netnih.gov In this reaction, the terminal amino group of the hydrazide attacks the keto group of the γ-ketoacid to form a hydrazone, which is then followed by an intramolecular cyclization involving the remaining hydrazide nitrogen and the carboxylic acid group to form the pyridazinone ring after dehydration.
The application of this compound in this synthesis would be expected to yield N-cyclohexanoyl-substituted dihydropyridazinones. The general reaction mechanism is outlined below:
Proposed Reaction of this compound with a γ-Ketoacid:
| Reactant 1 | Reactant 2 | Product |
| This compound | Levulinic Acid (4-oxopentanoic acid) | 2-(Cyclohexanecarbonyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one |
Quinazolinone Systems:
Quinazolinones are bicyclic heterocyclic compounds. A versatile method for the synthesis of 4(3H)-quinazolinone derivatives involves a multi-step process starting from anthranilic acid. nih.govorganic-chemistry.orgnih.gov Anthranilic acid is first acylated, and then cyclized to form a benzoxazinone intermediate. This intermediate subsequently reacts with a hydrazine-containing compound to yield the 3-amino-quinazolinone derivative.
In this context, this compound could be employed to react with a pre-formed benzoxazinone. The nucleophilic terminal amino group of this compound would attack the carbonyl group of the benzoxazinone ring, leading to ring opening and subsequent recyclization to form the N-cyclohexanoylamino-substituted quinazolinone.
Proposed Reaction for the Synthesis of a Quinazolinone Derivative:
| Reactant 1 | Reactant 2 | Product |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | This compound | N-(4-oxo-2-phenylquinazolin-3(4H)-yl)cyclohexanecarboxamide |
Formation of Triazole Ring Systems
Triazoles are five-membered heterocyclic compounds with three nitrogen atoms. The synthesis of 1,2,4-triazole derivatives can be achieved through the reaction of carbohydrazides with various one-carbon synthons. A common method involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate (B1144303). chemistryjournal.netfrontiersin.org This reaction sequence leads to the formation of a 4-amino-5-mercapto-1,2,4-triazole.
Alternatively, the reaction of a carbohydrazide with an isothiocyanate yields a thiosemicarbazide derivative, which can then be cyclized under basic or acidic conditions to form a triazole-thione.
When this compound is treated with carbon disulfide in an alkaline medium, it is expected to form a dithiocarbazate salt. Further reaction of this intermediate with hydrazine would lead to the formation of 4-amino-3-cyclohexyl-1H-1,2,4-triazole-5(4H)-thione. The general reaction pathway is as follows:
Proposed Synthesis of a Triazole Derivative from this compound:
| Reactant 1 | Reagents | Intermediate | Final Product |
| This compound | 1. CS2, KOH/Ethanol 2. Hydrazine Hydrate | Potassium 2-(cyclohexanecarbonyl)hydrazine-1-carbodithioate | 4-Amino-3-cyclohexyl-1H-1,2,4-triazole-5(4H)-thione |
Chemical Reactivity of this compound Derivatives
The chemical reactivity of derivatives of this compound is primarily centered around the functional groups introduced onto the parent molecule. A common class of derivatives are the N'-substituted hydrazides, often prepared by the condensation of this compound with aldehydes or ketones to form hydrazones (Schiff bases).
These hydrazone derivatives possess a reactive azometine group (-N=CH-), which can participate in various chemical transformations. The presence of the cyclohexyl moiety can influence the steric and electronic properties of these derivatives, affecting their reactivity and stability.
The hydrazone derivatives of this compound can undergo a range of reactions, including:
Cyclization Reactions: The hydrazone moiety can be a key component in the synthesis of other heterocyclic systems. For example, reaction with chloroacetyl chloride can lead to the formation of azetidin-2-ones, and reaction with thioglycolic acid can yield thiazolidin-4-ones.
Reduction: The C=N double bond of the hydrazone can be reduced to a single bond to form the corresponding N'-substituted this compound.
Addition Reactions: The nitrogen atom of the azometine group can act as a nucleophile in addition reactions.
While the biological activities of various hydrazone derivatives of carbohydrazides have been explored, detailed studies focusing solely on the chemical reactivity of a broad range of this compound derivatives are not extensively covered in the available literature. The reactivity can be inferred from the general behavior of N-acylhydrazones.
Applications of Cyclohexanecarbohydrazide in Catalysis
Cyclohexanecarbohydrazide as a Ligand in Coordination Chemistry
The utility of this compound in catalysis stems from its effectiveness as a ligand to form coordination compounds or complex ions with central metal ions. youtube.comyoutube.com The bond formed between the this compound ligand and the metal is a coordinate covalent bond, where the ligand acts as a Lewis base, donating a pair of electrons to the metal ion, which acts as a Lewis acid. youtube.com This interaction leads to the formation of stable metal complexes with potential applications in catalysis.
The synthesis of metal complexes using this compound as a ligand generally follows established methods of coordination chemistry. The typical procedure involves the reaction of the ligand with a suitable metal salt in a specific molar ratio within an appropriate solvent. idosr.org
The process often begins by dissolving this compound in a solvent such as ethanol (B145695) or methanol. A solution of a metal salt, for instance, a chloride, nitrate, or sulfate (B86663) of a transition metal like copper(II), nickel(II), or zinc(II), is prepared separately, often in the same solvent. idosr.orgnih.gov The two solutions are then mixed, and the resulting mixture is typically stirred and heated under reflux for several hours to facilitate the complexation reaction. idosr.org Upon cooling, the solid metal complex often precipitates out of the solution. The product can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. youtube.com The choice of metal salt and reaction conditions can influence the final structure and coordination geometry of the complex.
The hydrazide functional group (-CONHNH₂) in this compound allows it to function as a polydentate ligand, meaning it can bind to a central metal ion through more than one donor atom. youtube.comyoutube.com This capability is crucial for forming stable chelate complexes. Hydrazide ligands, and their derivatives like hydrazones, are known to coordinate with metal ions through their nitrogen and oxygen atoms. nih.govnih.gov
Specifically, this compound typically acts as a bidentate ligand. It coordinates to the metal center via the carbonyl oxygen atom and the terminal nitrogen atom of the amino (-NH₂) group. This dual-point attachment forms a stable five-membered chelate ring, an energetically favorable arrangement that enhances the thermodynamic stability of the resulting complex. nih.gov The presence of multiple donor sites allows for versatile coordination modes, which is a key feature in the design of effective catalysts. nih.govnih.gov
Various spectroscopic techniques are employed to confirm the formation of this compound-metal complexes and to elucidate their structures. nih.govnih.gov
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for verifying the coordination of the ligand to the metal ion. Upon complexation, characteristic changes in the vibrational frequencies of the ligand's functional groups are observed. A key indicator is the shift of the carbonyl group's stretching vibration, ν(C=O), to a lower wavenumber (frequency). mdpi.com This shift indicates a weakening of the C=O double bond due to the coordination of the oxygen atom to the metal center. Additionally, changes in the stretching and bending vibrations of the N-H bonds in the hydrazide moiety can also provide evidence of coordination through the nitrogen atom. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. idosr.orgmdpi.com
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy helps in understanding the geometry of the metal complex. The spectra of the complexes often show absorption bands that are not present in the free ligand. These bands can be assigned to d-d electronic transitions within the metal ion's d-orbitals or to ligand-to-metal charge transfer (LMCT) transitions. nih.gov The position and intensity of these bands provide information about the coordination environment and geometry (e.g., octahedral, tetrahedral, or square planar) around the central metal ion. nih.govmdpi.com
Other Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are also used to characterize these complexes, providing further details on their structure and composition. nih.govresearchgate.net For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can offer insights into the electronic structure of the metal center. nih.gov
Metal complexes derived from this compound and related hydrazone ligands are recognized for their catalytic activity in various chemical reactions. The presence of the metal center, held within the stable ligand framework, creates an active site for catalysis.
Photo-thermal catalysis is an emerging field that combines light (photo) and heat (thermal) energy to drive chemical reactions with high efficiency. researchgate.net This synergistic approach can enhance reaction rates and product selectivity beyond what is achievable with either light or heat alone. researchgate.net The process typically involves a catalyst that can absorb light to generate excited electronic states while also being thermally active. ulster.ac.uknorthwestern.edu
Complexes of hydrazide and hydrazone ligands have demonstrated significant catalytic activity in various organic transformations, particularly in oxidation reactions. nih.gov A notable application is the oxidation of cyclohexane (B81311), a reaction of major industrial importance for the production of precursors for nylon. researchgate.net
Copper(II) complexes with aroylhydrazone ligands, which are structurally related to this compound, have been shown to be effective catalysts for the peroxidative oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. nih.gov These reactions typically use hydrogen peroxide as an environmentally benign oxidant. mdpi.com The catalytic system can achieve significant product yields and high turnover numbers, indicating an efficient catalytic cycle. nih.gov The activity of these complexes highlights the potential of this compound-metal complexes to serve as catalysts for the functionalization of inert C-H bonds in alkanes, a challenging but highly desirable transformation in modern chemistry. nih.govmdpi.com
Interactive Data Table: Catalytic Oxidation of Cyclohexane using Hydrazone-Type Copper(II) Complexes
The following table summarizes representative results for the oxidation of cyclohexane using copper(II) complexes with ligands analogous to this compound. This data illustrates the catalytic efficiency of such systems.
| Catalyst | Oxidant | Co-catalyst | Time (h) | Temp (°C) | Total Yield (%) | TON¹ | Reference |
| [Cu(H₂L)(NO₃)(H₂O)] | H₂O₂ | None | 6 | 50 | 11 | 110 | nih.gov |
| [{Cu(H₂L)}₂(µ-SO₄)] | H₂O₂ | None | 6 | 50 | 18 | 180 | nih.gov |
| Tetranuclear Cu(II) Complex 1 | H₂O₂ | HNO₃ | 4 | 50 | 10 | 100 | mdpi.com |
| Mononuclear Cu(II) Complex 3 | H₂O₂ | HNO₃ | 4 | 50 | 8 | 80 | mdpi.com |
¹TON = Turnover Number (moles of product per mole of catalyst)
Catalytic Activity of this compound-Metal Complexes
Organocatalysis Involving this compound Scaffolds
Currently, there are no established or widely reported applications of organocatalysts directly derived from the this compound scaffold in the scientific literature. Searches for such catalysts and their use in asymmetric synthesis, including key reactions like aldol (B89426) additions, Michael additions, or Diels-Alder reactions, have not yielded specific examples or detailed research findings.
The development of organocatalysts often relies on "privileged scaffolds," which are molecular frameworks that are readily modified and have demonstrated effectiveness across a range of reactions. Common examples of these include proline and its derivatives, cinchona alkaloids, and catalysts based on chiral backbones like 1,2-diaminocyclohexane. These scaffolds have been extensively studied and optimized to achieve high levels of enantioselectivity and catalytic activity.
The absence of this compound in this context suggests that it may not possess the necessary structural or electronic properties to be an effective organocatalyst for commonly studied transformations. Key features for successful organocatalysts often include:
The presence of specific functional groups that can activate substrates (e.g., primary or secondary amines for enamine/iminium catalysis, or hydrogen-bond donors like thioureas).
A rigid and well-defined chiral environment to induce high stereoselectivity.
Synthetic accessibility and ease of modification to tune catalytic performance.
While the hydrazide functional group is a valuable moiety in medicinal chemistry and for the synthesis of various heterocyclic compounds, its direct application as a catalytic site in a this compound framework for organocatalysis remains unexplored or unreported in peer-reviewed research.
Consequently, data tables detailing research findings, such as catalyst performance, reaction scope, yields, and enantioselectivities for organocatalysts based on the this compound scaffold, cannot be provided as the primary research does not appear to exist. Future research may yet uncover a catalytic role for this scaffold, but at present, it is not a recognized class of organocatalysts.
Supramolecular Chemistry Involving Cyclohexanecarbohydrazide
Molecular Recognition and Self-Assembly Processes
Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is the foundation of self-assembly, the spontaneous organization of molecules into ordered structures. The cyclohexanecarbohydrazide molecule possesses key features that are highly conducive to these processes.
Hydrogen Bonding Interactions in Supramolecular Architectures
The hydrazide group (-CONHNH2) is a potent hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O and -NH2). This dual functionality allows for the formation of robust and directional hydrogen bonds, which are critical in the construction of predictable supramolecular architectures. Acylhydrazine moieties, in general, are known to form complex hydrogen-bonding networks, leading to the formation of three-dimensional reticular frameworks. This intricate network of interactions can significantly enhance the stiffness and toughness of materials.
Table 1: Potential Hydrogen Bonding Interactions Involving this compound
| Donor | Acceptor | Potential Supramolecular Motif |
|---|---|---|
| N-H (amide) | C=O (amide) | Dimer, Chain, Sheet |
| N-H (hydrazine) | N (hydrazine) | Dimer, Chain |
This table is illustrative and based on the known hydrogen bonding capabilities of the hydrazide functional group.
π-Stacking Interactions in Crystal Structures
Although the cyclohexane (B81311) ring of this compound is aliphatic and thus not capable of traditional π-π stacking, derivatives of this compound that incorporate aromatic rings can exhibit such interactions. π-stacking, the non-covalent interaction between aromatic rings, plays a crucial role in the stabilization of crystal structures and the formation of ordered assemblies.
Host-Guest Chemistry with this compound
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The specificity of this interaction is a hallmark of molecular recognition.
Inclusion Complex Formation
While there is currently no specific research demonstrating this compound acting as either a host or a guest in inclusion complexes, its structural features suggest potential roles. The cyclohexane ring provides a hydrophobic scaffold that could interact with the cavity of a host molecule, such as a cyclodextrin (B1172386). Cyclodextrins are well-known macrocyclic hosts that encapsulate guest molecules within their hydrophobic interiors. The formation of such inclusion complexes can alter the physicochemical properties of the guest, such as its solubility and stability.
The driving forces for the formation of cyclodextrin inclusion complexes include hydrophobic interactions, van der Waals forces, and hydrogen bonding. The compatibility in size and shape between the host cavity and the guest molecule is a critical factor.
Table 2: Potential Host Molecules for this compound Inclusion
| Host Molecule | Type of Cavity | Potential Driving Interactions |
|---|---|---|
| β-Cyclodextrin | Hydrophobic | Hydrophobic interaction with cyclohexane ring, Hydrogen bonding with hydrazide group |
| Calixarenes | Aromatic, tunable | C-H···π interactions, Hydrogen bonding |
This table represents a theoretical consideration of potential host-guest systems.
Design of Stimuli-Responsive Materials Incorporating this compound
Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. The hydrazide group is a versatile functional handle for the creation of such materials.
The formation of acylhydrazone bonds, through the reaction of the hydrazide group with an aldehyde or ketone, is a dynamic covalent reaction that is often reversible under acidic conditions. This pH-sensitive linkage can be exploited to create hydrogels and other materials that can be assembled or disassembled by changing the pH of the environment. For instance, polymers functionalized with hydrazide groups can be crosslinked with dialdehyde-functionalized molecules to form stimuli-responsive hydrogels. These hydrogels can exhibit self-healing properties and their stiffness can be tuned by external stimuli.
While the direct incorporation of this compound into such materials has not been extensively reported, the principles established with other hydrazide-containing polymers provide a clear blueprint for future research. The cyclohexane moiety could impart desirable hydrophobic characteristics and conformational rigidity to the resulting materials.
Q & A
Q. What are the optimal conditions for synthesizing cyclohexanecarbohydrazide in high yield?
this compound can be synthesized via refluxing acidified ethanol (96%) with stoichiometric amounts of cyclohexanecarboxylic acid derivatives and hydrazine. For example, reacting 2.2 g (15.5 mmol) of this compound with 2,6-diacetylpyridine in HCl-acidified ethanol under reflux for 3 hours achieves a 99% yield . Key factors include precise stoichiometry, controlled pH (via acidification), and reflux duration. Larger-scale reactions (>100 mL solvent) require prior safety approvals .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound and its derivatives?
- Powder X-ray Diffraction (PXRD): Resolves crystallinity and phase purity using CuKα radiation (λ = 1.54059 Å) .
- NMR Spectroscopy: ¹H/¹³C NMR identifies hydrazide functional groups and confirms substitution patterns.
- Mass Spectrometry: HRMS validates molecular weight and fragmentation pathways.
- Elemental Analysis: Confirms stoichiometric composition of complexes (e.g., trinuclear cyanido-bridged [Cr₂Fe] complexes) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use <100 mL per reaction without prior PI approval; larger quantities require risk assessment .
- Wear appropriate PPE (gloves, lab coat, goggles) and follow syringe techniques to avoid inhalation or skin contact.
- Dispose of waste via approved chemical waste protocols, as hydrazides may form explosive byproducts under oxidative conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields or spectral data for this compound derivatives?
Systematic reviews (e.g., Cochrane methodology) should be applied:
- Bias Reduction: Cross-validate data from multiple sources (e.g., PXRD, NMR, elemental analysis) .
- Statistical Analysis: Use tools like ANOVA to assess variability in synthetic conditions (e.g., reflux time, solvent purity).
- Reproducibility Checks: Replicate experiments under controlled parameters (pH, temperature) and document deviations .
Q. What role does this compound play in the formation of trinuclear metal complexes, and how can their magnetic properties be optimized?
this compound acts as a polydentate ligand, coordinating via its hydrazide (-NH-NH₂) and carbonyl groups. In [Cr₂Fe] complexes, it facilitates cyanido-bridging, leading to single-molecule magnet (SMM) behavior. Optimization strategies include:
- Ligand Substituents: Electron-withdrawing groups enhance metal-ligand charge transfer.
- Crystal Field Tuning: Adjusting coordination geometry (e.g., octahedral vs. tetrahedral) to modify magnetic anisotropy .
Q. How can computational modeling predict the reactivity of this compound in novel reactions or catalytic cycles?
- DFT Calculations: Model transition states for hydrazide dehydrogenation or cyclization reactions.
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF).
- Thermodynamic Data: Use NIST-derived ΔrH° values (e.g., -118 kJ/mol for cyclohexane hydrogenation) to predict exothermicity in related reactions .
Methodological Considerations
- Data Contradictions: Address conflicting results (e.g., variable melting points) by standardizing measurement techniques (DSC vs. capillary methods) .
- Green Chemistry: Explore solvent-free synthesis or ionic liquid media to reduce environmental impact .
- Collaborative Frameworks: Integrate expertise from statisticians, methodologists, and synthetic chemists to design robust studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
